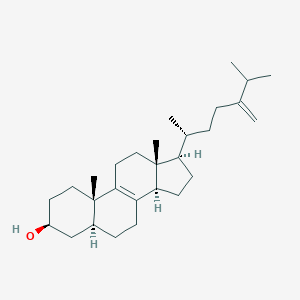

Fecosterol

Übersicht

Beschreibung

Fecosterol is a naturally occurring steroid found in the human body and in some plant species. It is a major component of the body's cholesterol metabolism, and is essential for cell membrane formation and other physiological processes. It has been studied extensively in recent years due to its potential therapeutic applications and its ability to act as a precursor for the synthesis of other steroid hormones.

Wissenschaftliche Forschungsanwendungen

Charakterisierung des Ergosterol-Biosynthesewegs

Fecosterol ist ein Zwischenprodukt im Ergosterol-Biosyntheseweg, der für die Aufrechterhaltung der Integrität der Zellmembran bei Pilzen von entscheidender Bedeutung ist. Die Forschung konzentrierte sich auf die Charakterisierung dieses Weges in der Familie der Ceratocystidaceae, wo die Rolle von this compound mithilfe von Genomdaten und bioinformatischen Ansätzen untersucht wurde . Das Verständnis dieses Weges ist entscheidend für die Bekämpfung von Pilzkrankheiten, da es zur Entwicklung von Fungiziden führen kann, die auf die Ergosterolsynthese abzielen.

Weinbereitungsprozess

In der Weinindustrie wird this compound wegen seiner Auswirkungen auf die Lebensfähigkeit von Hefezellen während der Weißwein-Gärung untersucht. Hefen benötigen unter Stressbedingungen wie Ethanolstress und Sterol-Mangel Sterole wie this compound, um die Funktionalität der Zellmembran aufrechtzuerhalten, was unerlässlich ist, um träge und stockende Gärungen zu vermeiden .

Hefewärmetoleranz

This compound wurde mit der Wärmetoleranz von Hefe in Verbindung gebracht. Die Veränderung der Sterolzusammensetzung von Ergosterol zu this compound in Hefezellen kann ihre Fähigkeit verbessern, höheren Temperaturen standzuhalten. Dies wird mit genomweiten Genexpressions- und metabolischen Flussanalysen untersucht .

Zukünftige Richtungen

Future research should focus on understanding the role of Fecosterol in various biological processes and its potential applications. For example, research has shown that altering the sterol composition of yeast can increase their thermotolerance, suggesting potential industrial applications . Further studies are needed to fully understand the implications of these findings.

Wirkmechanismus

Target of Action

Fecosterol primarily targets the ergosterol biosynthesis pathway in fungi . Ergosterol is an essential component of the fungal cell membrane, and its biosynthesis is crucial for fungal growth and survival .

Mode of Action

This compound interacts with the enzymes involved in the ergosterol biosynthesis pathway . Specifically, it inhibits the conversion of 14α-methyl this compound to 14α-methyl-3,6-diol . This inhibition disrupts the normal biosynthesis of ergosterol, leading to alterations in the fungal cell membrane .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . This pathway is responsible for the production of ergosterol, a major sterol in the fungal cell membrane . By inhibiting a key step in this pathway, this compound disrupts the normal synthesis of ergosterol, leading to changes in the structure and function of the fungal cell membrane .

Pharmacokinetics

Like other antifungal agents that target the ergosterol biosynthesis pathway, this compound likely has specific pharmacokinetic properties that influence its bioavailability and efficacy .

Result of Action

The primary result of this compound’s action is the disruption of the fungal cell membrane due to altered ergosterol biosynthesis . This can lead to impaired fungal growth and survival, making this compound a potential antifungal agent .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other antifungal agents can potentially enhance the efficacy of this compound . .

Biochemische Analyse

Biochemical Properties

Fecosterol plays a significant role in biochemical reactions. It is synthesized from zymosterol by the enzyme C-24 sterol methyltransferase, encoded by the ERG6 gene . This conversion is a key step in the ergosterol biosynthetic pathway .

Cellular Effects

The production of this compound and its subsequent conversion into other sterols is vital for the proper functioning of yeast cells . Sterols, including this compound, mediate the permeability and fluidity of the plasma membrane and influence the activities of membrane-bound proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion from zymosterol by the enzyme C-24 sterol methyltransferase . This enzyme-catalyzed reaction is a crucial step in the ergosterol biosynthetic pathway, influencing the production of ergosterol and other sterols .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound would be expected to follow similar patterns to those of other sterols in the ergosterol biosynthetic pathway .

Metabolic Pathways

This compound is involved in the ergosterol biosynthetic pathway, a crucial metabolic pathway in yeast . This pathway involves several enzymes and cofactors, and this compound’s production is a key step in the pathway .

Transport and Distribution

Sterols, including this compound, are known to be crucial components of cell membranes .

Subcellular Localization

The subcellular localization of this compound is likely to be within the cell membrane, given its role as a sterol. Sterols are crucial components of cell membranes, influencing their permeability and fluidity .

Eigenschaften

IUPAC Name |

(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h18,20-22,24-25,29H,3,7-17H2,1-2,4-6H3/t20-,21+,22+,24-,25+,27+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLQKYSPHBZMASJ-QKPORZECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)CCC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90199553 | |

| Record name | Fecosterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

516-86-9 | |

| Record name | Fecosterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=516-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fecosterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fecosterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FECOSTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48A2TY6K38 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

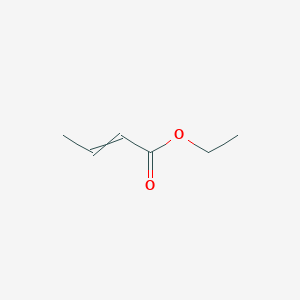

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Amino-3-cyano-4-iodo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole](/img/structure/B45687.png)

![2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid](/img/structure/B45702.png)